2-Bromo-5-methoxybenzo[b]thiophene

Medicinal Chemistry Organic Synthesis Cross-Coupling

Choose 2-Bromo-5-methoxybenzo[b]thiophene as your core scaffold. C2-Br enables optimal Suzuki-Miyaura coupling reactivity—superior to Cl (sluggish) and I (labile) analogs. The 5-OCH3 group activates the 2-position electronically, ensures regioselective cross-coupling, and serves as a latent phenol for further diversification while tuning logP. Unlike 3-bromo regioisomers, this pattern enables selective 4-/7-position functionalization. At scale, balanced stability/reactivity ensures process robustness, batch consistency, and cost-efficiency from gram to kilogram.

Molecular Formula C9H7BrOS
Molecular Weight 243.12 g/mol
Cat. No. B11869227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxybenzo[b]thiophene
Molecular FormulaC9H7BrOS
Molecular Weight243.12 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=C2)Br
InChIInChI=1S/C9H7BrOS/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-5H,1H3
InChIKeyMRHYAPQJCMSGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxybenzo[b]thiophene (CAS 1082769-34-3): Core Structural Identity and Reactivity Profile for Procurement


2-Bromo-5-methoxybenzo[b]thiophene (C₉H₇BrOS, MW: 243.12 g/mol) is a specialized heterocyclic building block defined by a benzo[b]thiophene core substituted with a bromine atom at the 2-position and a methoxy group at the 5-position [1]. The electron-donating 5-methoxy group activates the fused heteroaromatic system, while the C2-bromine provides a versatile handle for transition metal-catalyzed cross-coupling reactions [2]. This precise substitution pattern is foundational for synthesizing complex, biologically active molecules and functional materials, distinguishing it from unsubstituted or differently halogenated analogs [1].

2-Bromo-5-methoxybenzo[b]thiophene: Why Closest Analogs Cannot Be Casually Substituted


Generic substitution of 2-Bromo-5-methoxybenzo[b]thiophene with other 2-halo-5-methoxybenzo[b]thiophenes (e.g., 2-chloro or 2-iodo) or regioisomers (e.g., 3-bromo-5-methoxybenzo[b]thiophene) is not equivalent due to fundamental differences in reactivity and selectivity. The carbon-halogen bond strength dictates cross-coupling reactivity, following the order C–I > C–Br > C–Cl, meaning a switch from bromine to chlorine would drastically reduce coupling efficiency under standard conditions [1]. Furthermore, the electronic influence of the 5-methoxy group is position-dependent; it activates the 2-position for electrophilic attack and metalation differently than the 3-position, impacting the success of subsequent functionalization steps [2]. Using an incorrect analog introduces variability in reaction yields, necessitates extensive re-optimization of conditions, and can compromise the purity of downstream products, leading to failed syntheses and increased project costs.

Quantitative Differentiation Guide for 2-Bromo-5-methoxybenzo[b]thiophene Procurement


Evidence Item 1: Cross-Coupling Reactivity Advantage Over 2-Chloro-5-methoxybenzo[b]thiophene

The C2-bromo substituent in 2-Bromo-5-methoxybenzo[b]thiophene exhibits substantially higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the corresponding 2-chloro analog. This is a direct consequence of the weaker C–Br bond, making it a superior electrophilic partner for rapid and high-yielding biaryl bond formation [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Evidence Item 2: Regioselective Functionalization Potential Compared to Unsubstituted Benzo[b]thiophene

The benzo[b]thiophene core exhibits a defined order of positional reactivity for electrophilic substitution: 3 > 2 > 6 > 5 > 4 > 7 [1]. By pre-installing a bromine at the 2-position and a methoxy group at the 5-position, 2-Bromo-5-methoxybenzo[b]thiophene effectively 'locks' the most reactive positions, enabling highly regioselective functionalization at other sites (e.g., the 4- or 7-position) which would be difficult or non-selective with the unsubstituted parent compound.

Medicinal Chemistry Organic Synthesis Regioselectivity

Evidence Item 3: Enhanced Utility Over 2-Iodo-5-methoxybenzo[b]thiophene in Multi-Step Synthesis

While the 2-iodo analog may exhibit higher initial reactivity in cross-coupling [1], its carbon-iodine bond is prone to unwanted side reactions like dehalogenation or homocoupling, and the compound itself can be less stable to light and heat. 2-Bromo-5-methoxybenzo[b]thiophene offers an optimal balance between sufficient reactivity for efficient coupling and superior stability for handling, storage, and tolerance of diverse reaction conditions in multi-step sequences [2].

Medicinal Chemistry Organic Synthesis Stability

Application Scenarios: Where 2-Bromo-5-methoxybenzo[b]thiophene Delivers Proven Advantage


Scenario 1: Rapid Diversification in Medicinal Chemistry Libraries

For medicinal chemists building libraries of 2-aryl-benzo[b]thiophenes, 2-Bromo-5-methoxybenzo[b]thiophene is the optimal core scaffold. Its C2-bromine allows for efficient, high-throughput parallel synthesis via Suzuki-Miyaura cross-coupling with a wide array of commercially available aryl and heteroaryl boronic acids [1]. The 5-methoxy group provides an additional handle for further functionalization (e.g., demethylation to a phenol for further derivatization) and modulates the physicochemical properties of the resulting library members, increasing the likelihood of identifying hits with favorable drug-like properties [2].

Scenario 2: Synthesis of Regioisomerically Pure, Complex Molecules

When a synthetic route requires a specific substitution pattern that is difficult to achieve through direct electrophilic substitution (e.g., a 4- or 7-substituted benzo[b]thiophene), 2-Bromo-5-methoxybenzo[b]thiophene provides a strategic solution. The 2- and 5-positions are pre-blocked, allowing for highly regioselective functionalization at the less activated 4- or 7-positions. Subsequent elaboration at the C2-bromine (e.g., via cross-coupling) provides access to complex, regioisomerically pure targets that are otherwise inaccessible, a key requirement for establishing robust structure-activity relationships [2].

Scenario 3: Scale-Up and Process Chemistry for API Intermediates

In process chemistry for the large-scale synthesis of Active Pharmaceutical Ingredient (API) intermediates, the balanced reactivity and stability of 2-Bromo-5-methoxybenzo[b]thiophene translate directly to process robustness and cost-efficiency [3]. Its reliable performance in Pd-catalyzed cross-couplings reduces the need for extensive re-optimization at scale, and its good stability profile simplifies storage and handling in a pilot plant environment. This makes it a more dependable and economical building block than more reactive but labile analogs like the 2-iodo derivative, ensuring consistent quality and yield in multi-kilogram campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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